molecular formula C21H16N2OS B2984920 N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide CAS No. 313549-70-1

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2984920
CAS No.: 313549-70-1
M. Wt: 344.43
InChI Key: KXJKUPCAQJFPBI-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide is a synthetic organic compound featuring a naphthyl-functionalized acetamide scaffold linked to a 2-aminothiazole core (Molecular Formula: C21H17N3OS, Molecular Weight: 359.44 g/mol) . This structure combines privileged pharmacophores known for diverse biological activities, making it a valuable candidate for multi-target drug discovery and pharmacological research. Compounds with this specific architecture are of significant interest in neuroscience research , particularly for investigating new therapeutic approaches for Alzheimer's disease . Structurally similar naphthyl-acetamide derivatives have demonstrated potent and selective inhibition of the enzyme butyrylcholinesterase (BChE), a key target in the cholinergic hypothesis of Alzheimer's[ citation:1]. Furthermore, the naphthyl-acetamide scaffold is associated with antioxidant properties , which could address the oxidative stress component of neurodegenerative pathologies, positioning such compounds as promising multi-target agents[ citation:1]. Beyond central nervous system applications, the 2-aminothiazole moiety is a recognized structure in the development of antimicrobial agents [ citation:4][ citation:8]. Research on analogous molecules has shown that the thiazole ring can bind to bacterial proteins, and N-phenylacetamide derivatives have exhibited promising activity against various bacterial strains, suggesting potential utility for this compound in agricultural or antibacterial research[ citation:4]. The mechanism of action for related antibacterial compounds has been shown to involve disruption of the bacterial cell membrane, leading to cell rupture[ citation:4]. This product is provided for research purposes in chemical biology, medicinal chemistry, and drug discovery. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20(12-15-6-2-1-3-7-15)23-21-22-19(14-25-21)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13-14H,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJKUPCAQJFPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-(naphthalen-2-yl)thiazol-2-ylamine with phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to penetrate cell membranes, while the phenylacetamide group can interact with various biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide with structurally analogous compounds reported in the literature, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Aromatic Substituents on Thiazole

Compound Name Substituent on Thiazole Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity (if reported) Reference
This compound Naphthalen-2-yl ~364.45* Not reported Thiazole, Acetamide Not explicitly stated Target
N-(4-(4-Chlorophenyl)thiazol-2-yl)acetamide derivatives (A28–A35) 4-Chlorophenyl ~350–370 190.6–265.7 Chlorophenyl, Acetamide Antibacterial
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide (14) p-Tolyl 426.96 282–283 Piperazine, Chlorophenyl MMP inhibition (anti-inflammatory)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl 287.16 489–491 Dichlorophenyl Structural similarity to penicillin derivatives

Notes:

  • Piperazine-containing analogues (e.g., compound 14) exhibit higher molecular weights and melting points due to additional hydrogen-bonding sites .

Substituent Effects on Spectroscopic Properties

  • IR Spectroscopy :

    • The target compound’s acetamide C=O stretch is expected near 1670–1680 cm⁻¹, consistent with similar acetamide derivatives (e.g., 1671–1682 cm⁻¹ in and ) .
    • Naphthalene C=C stretching vibrations (~1599–1606 cm⁻¹) align with triazole-naphthalene hybrids in .
  • NMR Data :

    • Thiazole protons in analogues resonate at δ 7.2–8.4 ppm (1H NMR), while naphthalene protons appear as multiplet signals near δ 7.4–8.1 ppm .
    • Acetamide NH protons in the target compound are likely deshielded (δ ~10.7–11.0 ppm), similar to triazole-acetamide derivatives (δ 10.79–11.02 ppm) .

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide is a compound characterized by its thiazole ring, naphthalene moiety, and phenylacetamide group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

Property Details
IUPAC Name N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenylacetamide
Molecular Formula C21H16N2OS
CAS Number 313549-70-1

The synthesis typically involves the reaction of 4-(naphthalen-2-yl)thiazol-2-ylamine with phenylacetyl chloride under basic conditions, often utilizing solvents like dichloromethane or chloroform and bases such as triethylamine to facilitate the reaction .

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. In a study assessing various thiazole derivatives, this compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 μg/mL for most derivatives, with some showing better activity against specific strains like Enterococcus faecalis .

Microbial Strain MIC (μg/mL) Reference Compound MIC (μg/mL)
E. faecalis10025–50 (Chloramphenicol)
Candida albicans20010 (Ketoconazole)

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including prostate carcinoma (PC3) and lung adenocarcinoma (A549). The compound exhibited cytotoxic effects with IC50 values comparable to established anticancer drugs .

Cell Line IC50 (μM) Reference Drug IC50 (μM)
PC35240 (Imatinib)
A5498060 (Paclitaxel)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring may inhibit enzyme activity or receptor interactions, while the naphthalene moiety enhances membrane permeability. The phenylacetamide group contributes to binding with biological macromolecules, facilitating its therapeutic effects .

Comparative Analysis with Similar Compounds

When compared with other thiazole derivatives, this compound demonstrates varied biological activities. For example:

Compound Biological Activity
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneSignificant antibacterial activity
(4-(naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloridePotential anticancer properties

Case Studies and Research Findings

Numerous studies have highlighted the potential of thiazole derivatives in drug development. For instance, a study focused on thiazole-based compounds demonstrated their ability to induce apoptosis in cancer cells through caspase activation assays . Another research highlighted their effectiveness in inhibiting biofilm formation in bacterial strains, showcasing their dual utility as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield?

Methodological Answer: A robust approach involves 1,3-dipolar cycloaddition between functionalized alkynes and azides. For example, copper-catalyzed reactions (e.g., Cu(OAc)₂ in t-BuOH/H₂O) yield thiazole-acetamide derivatives with good efficiency . Key parameters include:

  • Catalyst loading : 10 mol% Cu(OAc)₂ for optimal electron transfer.
  • Solvent system : Polar aprotic solvents (e.g., ethanol) enhance cycloaddition kinetics.
  • Purification : Ethyl acetate extraction followed by recrystallization (ethanol) achieves >85% purity.
    Variations in substituents (e.g., naphthalene vs. phenyl) may require adjusted stoichiometry or prolonged reaction times (6–8 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1670–1680 cm⁻¹) and NH stretching (~3260–3300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves thiazole ring protons (δ 7.2–8.4 ppm) and acetamide methylene groups (δ 5.3–5.5 ppm) .
  • X-ray Diffraction : Determines crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed m/z) .

Q. How do structural modifications (e.g., naphthalene vs. phenyl substituents) influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Naphthalene groups enhance π-π stacking with hydrophobic enzyme pockets, improving binding affinity .
  • Electron-withdrawing groups (e.g., nitro) on the phenyl ring modulate solubility and metabolic stability .
  • Thiazole core : Substitution at the 4-position (e.g., naphthalen-2-yl) is critical for target selectivity .
    Experimental Design: Compare IC₅₀ values of analogs in receptor-binding assays to quantify substituent effects .

Advanced Research Questions

Q. What computational strategies are effective for predicting electronic properties and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict reactivity (e.g., HOMO-LUMO gaps) .
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites .
  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for analgesic activity) .
    Software Tools: Multiwfn for wavefunction analysis (e.g., electron localization) .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; aromatic protons shift upfield in polar solvents .
  • Tautomerism : Thiazole NH groups may exhibit dynamic exchange, broadening signals in ¹H NMR .
  • Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths/angles .

Q. What strategies optimize solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the acetamide NH for pH-dependent release .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • Lipinski’s Rule Compliance : Ensure logP <5 and molecular weight <500 Da via substituent trimming .

Q. How to validate synthetic intermediates when scaling up from milligram to gram quantities?

Methodological Answer:

  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
  • Purity Thresholds : Set HPLC purity >95% for intermediates; discard batches with unidentified peaks .
  • Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to assess decomposition risks .

Q. What in vivo models are suitable for evaluating pharmacological efficacy?

Methodological Answer:

  • Hot Plate Test : Measure latency in mice to assess analgesic activity (dose range: 10–50 mg/kg) .
  • PK/PD Studies : Monitor plasma concentration-time profiles to correlate exposure with effect .
  • Toxicity Screening : Perform acute toxicity assays (OECD 423) to establish safety margins .

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